N-[4-({[(4-butoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide
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Overview
Description
N-[4-({[(4-butoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a thiophene ring, a butoxyphenyl group, and a carbamothioyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[(4-butoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide typically involves multiple steps. One common method includes the cyclization of precursor compounds such as ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives, and N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-({[(4-butoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[4-({[(4-butoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of N-[4-({[(4-butoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit bacterial growth by interfering with cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene-2-carboxamide derivatives, such as:
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- N-(4-{[(4-butoxybenzoyl)carbamothioyl]amino}phenyl)-2-furamide
Uniqueness
N-[4-({[(4-butoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its butoxyphenyl group and carbamothioyl linkage contribute to its potential as a versatile compound in various applications.
Properties
IUPAC Name |
N-[4-[(4-butoxybenzoyl)carbamothioylamino]phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S2/c1-2-3-14-29-19-12-6-16(7-13-19)21(27)26-23(30)25-18-10-8-17(9-11-18)24-22(28)20-5-4-15-31-20/h4-13,15H,2-3,14H2,1H3,(H,24,28)(H2,25,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTDBMFFITUUMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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